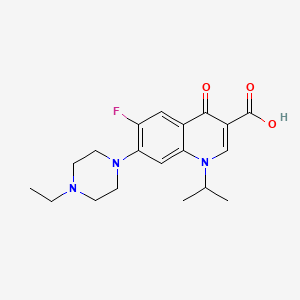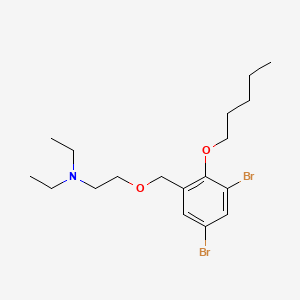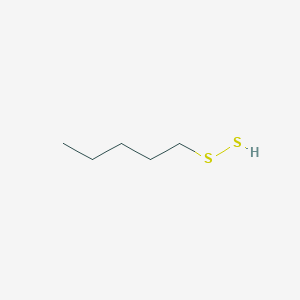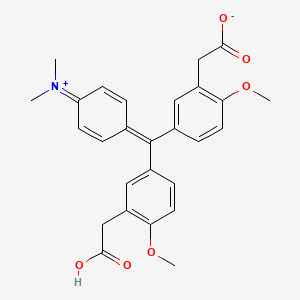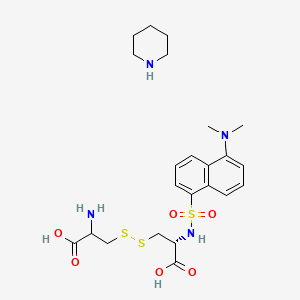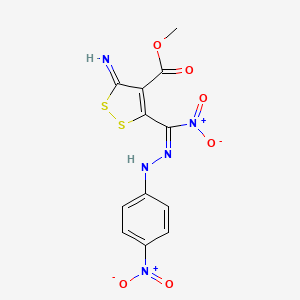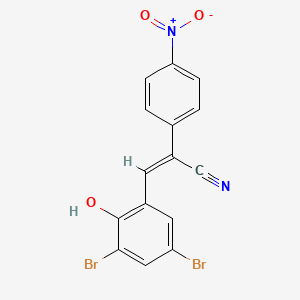
Benzenesulfonamide, 3,3'-((9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino)bis(2,4,6-trimethyl-N-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonamide, 3,3’-((9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino)bis(2,4,6-trimethyl-N-phenyl-) is an organic compound known for its unique structure and properties. It is characterized by the presence of a benzenesulfonamide group linked to an anthracene core through diimino bridges. This compound is notable for its applications in various fields, including organic electronics and dye chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 3,3’-((9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino)bis(2,4,6-trimethyl-N-phenyl-) typically involves multiple steps:
Starting Material: The synthesis begins with 1,4-dihydroxyanthraquinone.
Formation of Diimino Bridges: The anthraquinone derivative undergoes a reaction with appropriate amines to form diimino bridges.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve high-temperature condensation reactions, oxidation, and substitution reactions. The process is optimized for yield and purity, ensuring the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonamide, 3,3’-((9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino)bis(2,4,6-trimethyl-N-phenyl-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone groups back to hydroquinone.
Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonamide, 3,3’-((9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino)bis(2,4,6-trimethyl-N-phenyl-) has several scientific research applications:
Organic Electronics: Due to its excellent electron transport properties, it is used in organic thin-film transistors and organic light-emitting diodes.
Dye Chemistry: The compound is used as a dye for textiles and in photodynamic therapy.
Biological Research: It is studied for its potential as an antimicrobial and anticancer agent.
Industrial Applications: The compound is used in the production of high-performance materials and coatings.
Wirkmechanismus
The mechanism of action of Benzenesulfonamide, 3,3’-((9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino)bis(2,4,6-trimethyl-N-phenyl-) involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, its electron transport properties enable it to participate in redox reactions, influencing cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzenesulfonamide, 3,3’-((9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino)bis(N-cyclohexyl-2,4,6-trimethyl-)
- Benzenesulfonamide, 3,3’-((9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino)bis(N-methyl-2,4,6-trimethyl-)
Uniqueness
Benzenesulfonamide, 3,3’-((9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino)bis(2,4,6-trimethyl-N-phenyl-) is unique due to its specific structural configuration, which imparts distinct electronic properties and reactivity. Its ability to form stable diimino bridges and participate in various chemical reactions makes it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
71850-61-8 |
|---|---|
Molekularformel |
C44H40N4O6S2 |
Molekulargewicht |
784.9 g/mol |
IUPAC-Name |
3-[[9,10-dioxo-4-[2,4,6-trimethyl-3-(phenylsulfamoyl)anilino]anthracen-1-yl]amino]-2,4,6-trimethyl-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C44H40N4O6S2/c1-25-23-27(3)43(55(51,52)47-31-15-9-7-10-16-31)29(5)39(25)45-35-21-22-36(38-37(35)41(49)33-19-13-14-20-34(33)42(38)50)46-40-26(2)24-28(4)44(30(40)6)56(53,54)48-32-17-11-8-12-18-32/h7-24,45-48H,1-6H3 |
InChI-Schlüssel |
NBRGONFEDJSOMB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1NC2=C3C(=C(C=C2)NC4=C(C(=C(C=C4C)C)S(=O)(=O)NC5=CC=CC=C5)C)C(=O)C6=CC=CC=C6C3=O)C)S(=O)(=O)NC7=CC=CC=C7)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



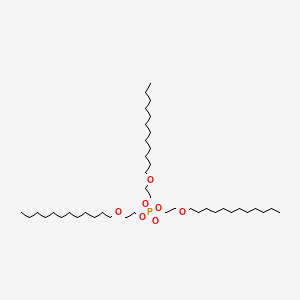

![1-[4-[2-[(1-Methyl-2-phenylethyl)amino]ethoxy]phenyl]propan-1-one hydrochloride](/img/structure/B12695744.png)

